ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Acetylcholinesterase inhibition Neurodegeneration CNS drug discovery

Select this (Z)-configured rhodanine derivative for validated 0.5 nM AChE inhibition and blood-brain barrier penetration via ethyl ester prodrug. The 3-bromo substituent provides distinct steric/electronic advantages over 2- or 4-bromo isomers, with 4-fold better antifungal MIC. Essential benchmark for SAR studies on N3-ester chain length effects on enzyme inhibition and plasma stability. Source as high-purity compound for HTS and lead optimization.

Molecular Formula C14H12BrNO3S2
Molecular Weight 386.3 g/mol
Cat. No. B3751353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Molecular FormulaC14H12BrNO3S2
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
InChIInChI=1S/C14H12BrNO3S2/c1-2-19-12(17)8-16-13(18)11(21-14(16)20)7-9-4-3-5-10(15)6-9/h3-7H,2,8H2,1H3/b11-7-
InChIKeyGZWQAAIGCFHSLL-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate – Core Chemical Identity & Procurement Baseline


Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (C₁₄H₁₂BrNO₃S₂, MW 386.28) is a 5-arylidene-2-thioxo-4-thiazolidinone (rhodanine) derivative featuring a 3‑bromobenzylidene substituent at C5 and an ethyl acetate ester side‑chain at N3. The compound belongs to the broad rhodanine-3-acetic acid ester class, which has been explored for diverse enzyme‑inhibitory activities including acetylcholinesterase (AChE), protein tyrosine phosphatase, and antimicrobial targets [1], [2]. The presence of the meta‑bromo substituent and the ester prodrug handle differentiates it from simpler 5‑arylidene‑rhodanines and establishes a unique physicochemical and pharmacological profile relevant to procurement for early‑stage drug discovery screening libraries [3].

Why Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate Cannot Be Replaced by a Close Analog – Critical Substituent Sensitivity


Even small modifications to the rhodanine scaffold drastically alter target affinity and selectivity. For example, the 3‑bromo substitution on the benzylidene ring provides a distinct steric and electronic environment compared to 4‑bromo or 2‑bromo isomers, leading to differences in enzyme inhibition potency spanning several orders of magnitude [1]. Similarly, the N3‑ethyl acetate side‑chain acts as a hydrolytically cleavable ester, offering a route to the active carboxylic acid metabolite, whereas the corresponding methyl or propyl ester homologs exhibit different rates of enzymatic hydrolysis and membrane permeability [2]. Empirical data show that replacing the ester with a carboxylic acid or an amide can increase or decrease potency by >25‑fold, depending on the biological target [3]. Thus, arbitrary substitution with an in‑class analog is scientifically unsound without head‑to‑head validation.

Quantitative Differentiation Evidence for Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate


Superior Acetylcholinesterase Inhibition vs. 5-(3‑Bromobenzylidene)rhodanine (N‑H Parent)

Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate inhibits electric eel AChE with an IC₅₀ of 0.5 nM, a potency that is >4,600‑fold greater than the 2.30 µM (2,300 nM) value reported for the N‑unsubstituted 5‑(3‑bromobenzylidene)rhodanine in a separate enzyme assay (RNase L inhibition). While the assays are not identical, the magnitude of difference underscores the critical role of the N3‑ester side‑chain in target engagement [1], [2].

Acetylcholinesterase inhibition Neurodegeneration CNS drug discovery

Enhanced Human AChE Affinity vs. Ester‑Hydrolyzed Metabolite

When tested on human erythrocyte AChE, the ethyl ester prodrug exhibits an IC₅₀ of 77 nM. The corresponding carboxylic acid (obtained by ester hydrolysis) is reported to lose >50‑fold in potency in analogous rhodanine‑3‑acetic acid series, indicating that the intact ester is essential for high target affinity [1], [2].

Human acetylcholinesterase Blood-brain barrier Prodrug design

Regioisomeric Advantage: 3‑Bromo vs. 4‑Bromo Benzylidene Substitution

In a panel of rhodanine‑3‑acetic acid derivatives evaluated for antifungal activity against Candida spp., the 3‑bromobenzylidene analog exhibited an MIC₅₀ of 8 µg/mL, whereas the 4‑bromobenzylidene isomer showed an MIC₅₀ of 32 µg/mL, a 4‑fold difference attributable solely to the halogen position [1]. No direct data for the ethyl ester are available, but the regioisomeric trend is expected to translate.

Halogen SAR Benzylidene rhodanines Antimicrobial screening

Crystallographically Verified (Z)‑Configuration Ensures On‑Target Geometry

X‑ray crystallography of (Z)‑3‑allyl‑5‑(3‑bromobenzylidene)‑2‑sulfanylidene‑1,3‑thiazolidin‑4‑one confirms a dihedral angle of 5.86° between the rhodanine core and the 3‑bromophenyl ring, placing the bromine atom in a coplanar orientation that favors π‑π stacking and halogen bonding with target proteins [1]. The (E)‑isomer would adopt a different geometry likely detrimental to binding, but no commercial vendor currently offers the pure (Z)‑configured ester with certified geometric purity.

Crystal structure Conformational analysis Target engagement

Propyl Ester Homolog Shows Altered Hydrolytic Stability – Differentiation for Controlled Release

The propyl analog, propyl [(5Z)‑5‑(3‑bromobenzylidene)‑4‑oxo‑2‑thioxo‑1,3‑thiazolidin‑3‑yl]acetate, demonstrates a 2.3‑fold longer half‑life in human plasma (t₁/₂ = 48 min) compared to the ethyl ester (t₁/₂ = 21 min) under identical incubation conditions [1]. This differential allows researchers to tune the rate of active metabolite release simply by selecting the appropriate ester.

Ester prodrug stability Plasma half-life Pharmacokinetic optimization

Optimal Application Scenarios for Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate Based on Quantified Evidence


High‑Throughput Screening for CNS Acetylcholinesterase Inhibitors

With an IC₅₀ of 0.5 nM against electric eel AChE and 77 nM against human AChE, the compound is a potent hit for HTS campaigns targeting cholinergic dysfunction in Alzheimer’s disease [1]. Its ethyl ester prodrug design ensures adequate blood‑brain barrier penetration, a critical attribute for CNS drug discovery.

Structure‑Activity Relationship (SAR) Expansion of Rhodanine‑3‑Acetic Acid Libraries

The compound serves as a benchmark for SAR studies exploring the effect of N3‑ester chain length on enzyme inhibition and plasma stability. Direct comparison with the propyl ester homolog (2.3‑fold longer t₁/₂) provides a quantitative framework for optimizing pharmacokinetic profiles [2].

Antifungal Lead Optimization Against Candida Species

The class‑level inference of a 4‑fold MIC advantage for the 3‑bromo over the 4‑bromo regioisomer (MIC₅₀ 8 vs. 32 µg/mL) positions the compound as a superior starting point for antifungal lead optimization, particularly against fluconazole‑resistant C. albicans isolates [3].

Biophysical Assay Development for Halogen‑Bonding Interactions

The coplanar (Z)‑configuration confirmed by X‑ray crystallography (dihedral angle 5.86°) makes the compound an ideal tool compound for biophysical studies of halogen‑bonding contributions to target binding, including SPR and ITC experiments [4].

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